Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate

Catalog No.
S13539988
CAS No.
M.F
C10H8ClNO2S
M. Wt
241.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate

Product Name

Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate

IUPAC Name

ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-5-6-3-4-12-9(11)8(6)15-7/h3-5H,2H2,1H3

InChI Key

KHYDVQGNZSAXKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=NC=C2)Cl

Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound characterized by the presence of both a thieno and pyridine ring system. Its chemical structure features a chlorinated thieno moiety and an ethyl ester functional group, contributing to its unique properties. The compound has a molecular formula of C10H8ClN2O2SC_{10}H_{8}ClN_{2}O_{2}S and a molecular weight of approximately 241.69 g/mol. It is recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various bioactive compounds .

Typical for esters and heterocycles:

  • Ester Hydrolysis: The ethyl ester can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acid and ethanol.
    Ethyl 7 chlorothieno 2 3 c pyridine 2 carboxylate+H2O7 chlorothieno 2 3 c pyridine 2 carboxylic acid+Ethanol\text{Ethyl 7 chlorothieno 2 3 c pyridine 2 carboxylate}+\text{H}_2\text{O}\rightarrow \text{7 chlorothieno 2 3 c pyridine 2 carboxylic acid}+\text{Ethanol}
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, leading to a variety of derivatives.
  • Cyclization Reactions: Under specific conditions, it may undergo cyclization to form more complex heterocyclic structures.

Research indicates that compounds related to ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate exhibit significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. These compounds have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives demonstrate inhibitory effects against bacterial strains.
  • Antitumor Activity: Preliminary studies suggest that certain analogs may possess cytotoxic properties against cancer cell lines.
  • Enzyme Inhibition: They may act as inhibitors for specific enzymes involved in disease pathways.

The synthesis of ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions:

  • Formation of Thieno-Pyridine Framework: Starting from appropriate thiophene and pyridine precursors, cyclization reactions are conducted to form the thieno-pyridine core.
  • Chlorination: Selective chlorination at the 7-position can be achieved using reagents like phosphorus pentachloride or thionyl chloride.
  • Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst to yield ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate.

Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate has potential applications in several domains:

  • Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Exploration in creating functional materials through polymerization reactions involving its derivatives.

Interaction studies involving ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate focus on its binding affinity with biological targets:

  • Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins can reveal its mechanism of action.
  • Drug Metabolism Studies: Understanding how it is metabolized in biological systems helps predict its pharmacokinetics and toxicity.

Several compounds share structural similarities with ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 7-bromo-thieno[2,3-c]pyridine-2-carboxylateC10H8BrN2O2SC_{10}H_{8}BrN_{2}O_{2}SBromine substituent instead of chlorine
Ethyl 3-chloro-thieno[2,3-c]pyridine-2-carboxylateC10H8ClN2O2SC_{10}H_{8}ClN_{2}O_{2}SChlorine at position 3
Ethyl 5-chloro-thieno[3,4-b]pyridine-6-carboxylateC10H8ClN2O2C_{10}H_{8}ClN_{2}O_{2}Different ring structure

Uniqueness

Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern on the thieno-pyridine framework, which influences its biological activity and chemical reactivity compared to other similar compounds. The presence of the chlorine atom at the 7-position enhances its potential as a pharmacological agent by providing specific interaction capabilities with biological targets.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

240.9964274 g/mol

Monoisotopic Mass

240.9964274 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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